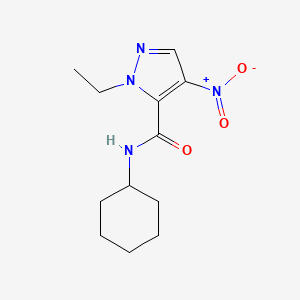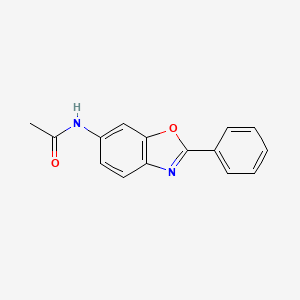![molecular formula C19H18N4O5S B3448233 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448233.png)
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
Übersicht
Beschreibung
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, also known as PTK787, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide works by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR), which is a protein that plays a key role in the formation of new blood vessels. By inhibiting the activity of VEGFR, this compound prevents the growth of new blood vessels in tumors, which can lead to the death of tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of tumor cells, as well as to induce apoptosis (programmed cell death) in tumor cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which can lead to the death of tumor cells. In addition to its effects on tumor cells, this compound has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments is that it is a small molecule inhibitor, which makes it easy to synthesize and study. Another advantage is that it has been extensively studied, which means that there is a large body of scientific literature available on its use and effects. One limitation of using this compound in lab experiments is that it may not be effective in all types of cancer, and may have limited efficacy in certain types of tumors.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One direction is to continue to study its potential use in cancer treatment, particularly in combination with other therapies such as chemotherapy and radiation therapy. Another direction is to study its potential use in the treatment of other diseases, such as diabetic retinopathy and age-related macular degeneration. Finally, there is a need for further research to better understand the mechanism of action of this compound, and to identify new targets for its use in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of tumor cells in vitro and in vivo, and has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its potential use in cancer treatment, this compound has also been studied for its potential use in the treatment of other diseases, such as diabetic retinopathy and age-related macular degeneration.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-27-16-9-4-13(12-17(16)28-2)18(24)22-14-5-7-15(8-6-14)29(25,26)23-19-20-10-3-11-21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTUPYFYRDTLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3448150.png)

![N-(2,4-dichlorobenzyl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B3448164.png)
![2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3448173.png)
![2-[(2-chlorobenzoyl)amino]-N-(3-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3448177.png)
![3,4,5-trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3448192.png)
![2-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzamide](/img/structure/B3448199.png)
![ethyl [2-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B3448205.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448208.png)
![2-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448215.png)
![2-bromo-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448218.png)
![2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448226.png)
![N-[3-(4-methoxyphenyl)propyl]propanamide](/img/structure/B3448243.png)
